ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate
Description
Ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate is a heterocyclic compound featuring a benzothiadiazine core with a 1,1-dioxido (sulfone) group, a chlorine substituent at position 7, and a thioether-linked ethyl butanoate ester at position 3. The sulfone group enhances polarity and electronic withdrawal, while the ester moiety may improve bioavailability by acting as a prodrug.
Properties
IUPAC Name |
ethyl 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S2/c1-3-10(12(17)20-4-2)21-13-15-9-6-5-8(14)7-11(9)22(18,19)16-13/h5-7,10H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJOMRZLWWGNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Structure
- Target Compound : Benzothiadiazine (six-membered ring with two nitrogens and one sulfur).
- Methyl 4-(5-(2,4-Dichlorophenyl)-4-(hydroxycarbamoyl)-1,1-dioxido-5,6-dihydro-2H-1,2,6-thiadiazin-2-yl)butanoate (2-30): Shares the 1,1-dioxido-thiadiazine core but includes a dichlorophenyl group and hydroxycarbamoyl substituent. The dichlorophenyl moiety may enhance lipophilicity and target affinity compared to the target’s single chloro group .
- 3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide : Features a benzothiazine dioxido core with dichloro substitutions. Lacks the thioether-ester linkage, reducing steric bulk and altering solubility .
Substituent Effects
- Thioether-Ester Linkage : Unique to the target, this group contrasts with compounds like Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) (), which uses an ethynyl spacer. The thioether in the target may offer greater metabolic stability compared to ethynyl linkages .
Sulfone Functionality
- Both the target and compound 2-30 incorporate sulfone groups, which increase polarity and hydrogen-bonding capacity. This feature is absent in benzo[c][1,2,5]thiadiazole derivatives like DTCPB and DTCTB (), limiting their utility in aqueous environments .
Comparative Data Table
Research Findings and Implications
- Electronic Properties : Unlike DTCPB (), which is used in optoelectronics, the target’s sulfone and ester groups may reduce charge transport efficiency but improve solubility .
- Synthetic Challenges : Low yields in related compounds (e.g., 20% for compound 16 in ) underscore the need for optimized catalytic systems for the target’s synthesis .
Q & A
Q. What synthetic methodologies are recommended for synthesizing ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a 7-chloro-benzo[e][1,2,4]thiadiazine derivative and a thiol-containing ester. Key steps include:
- Using a base (e.g., K₂CO₃) to deprotonate the thiol group and facilitate substitution .
- Solvents like 1,4-dioxane or DMF under reflux (60–80°C) for 12–24 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
- Optimization Tips : Monitor reaction progress by TLC/HPLC; adjust stoichiometry (1:1.2 molar ratio of thiadiazine to thiol ester) to minimize byproducts .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and thioether linkage (δ ~3.5–4.5 ppm for SCH₂) .
- IR Spectroscopy : Validate sulfone (SO₂) stretches at ~1150–1300 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure and confirm stereoelectronic effects of the thiadiazine ring .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester group .
- Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions; avoid heat sources (decomposition above 150°C) .
- Safety Protocols : Follow GHS guidelines (P201/P202) for lab-specific handling instructions .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like kinases or GPCRs .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Comparative Assays : Test against isogenic cell lines (e.g., cancerous vs. non-cancerous) under standardized conditions (pH 7.4, 37°C) .
- Dose-Response Analysis : Use sigmoidal curve fitting to calculate EC₅₀/LC₅₀ and identify selective toxicity thresholds .
- Mechanistic Studies : Probe ROS generation (via DCFH-DA assay) or apoptosis markers (caspase-3 activation) to differentiate modes of action .
Q. How can environmental fate and degradation pathways be systematically evaluated?
- Methodological Answer :
- Hydrolysis Studies : Incubate at pH 3–9 (25–50°C) and analyze degradation products via LC-MS/MS .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify half-life using first-order kinetics .
- Biotic Degradation : Use soil/water microcosms with GC-MS to track metabolite formation (e.g., sulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
